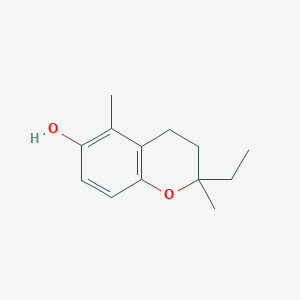
2-Ethyl-2,5-dimethylchroman-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,5-dimethylchroman-6-ol is an organic compound belonging to the chroman family. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. This particular compound is characterized by the presence of an ethyl group at the second position, two methyl groups at the second and fifth positions, and a hydroxyl group at the sixth position of the chroman ring. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethylchroman-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethyl-2,5-dimethylphenol with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the chroman ring. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials, reaction conditions, and purification methods are tailored to meet industrial standards and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,5-dimethylchroman-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Ethyl-2,5-dimethylchroman-6-one, while nitration can introduce nitro groups onto the aromatic ring.
Applications De Recherche Scientifique
2-Ethyl-2,5-dimethylchroman-6-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,5-dimethylchroman-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The aromatic ring and substituents can interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylchroman-6-ol: Lacks the ethyl group at the second position.
2,5-Dimethylchroman-6-ol: Lacks the ethyl group at the second position.
2-Ethylchroman-6-ol: Lacks the methyl group at the fifth position.
Uniqueness
2-Ethyl-2,5-dimethylchroman-6-ol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-ethyl-2,5-dimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C13H18O2/c1-4-13(3)8-7-10-9(2)11(14)5-6-12(10)15-13/h5-6,14H,4,7-8H2,1-3H3 |
Clé InChI |
HWTWYRWTQQFQEH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(O1)C=CC(=C2C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


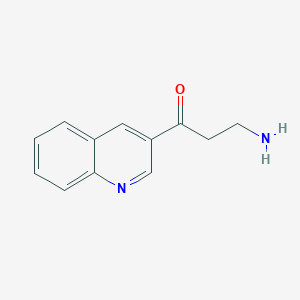

![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)
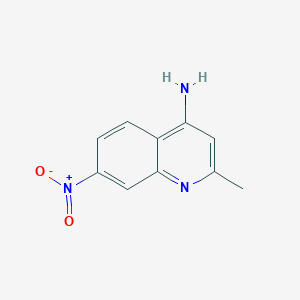
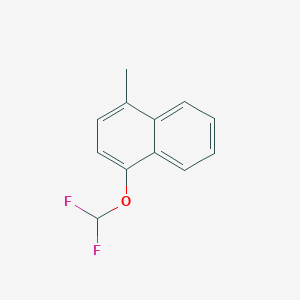
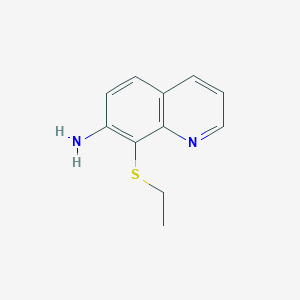

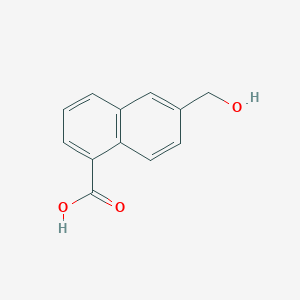
![2-Benzyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11897754.png)





